molecular formula C32H41NO B3179331 1-Dehydroxy Terfenadine CAS No. 147158-67-6

1-Dehydroxy Terfenadine

Cat. No.: B3179331
CAS No.: 147158-67-6
M. Wt: 455.7 g/mol
InChI Key: XMJDYWKGTJZJPI-UHFFFAOYSA-N
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Description

1-Dehydroxy Terfenadine is a derivative of terfenadine, a compound that was once widely used as an antihistamine for the treatment of allergic conditions. Terfenadine was eventually replaced by fexofenadine due to concerns about its cardiac side effects. This compound retains some of the pharmacological properties of its parent compound but with distinct chemical characteristics.

Preparation Methods

The synthesis of 1-Dehydroxy Terfenadine involves several steps, starting from the basic structure of terfenadine. The synthetic route typically includes:

    Step 1: Formation of the piperidine ring.

    Step 2: Introduction of the tert-butylphenyl group.

    Step 3: Addition of the diphenylmethanol moiety.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the desired chemical transformations.

Chemical Reactions Analysis

1-Dehydroxy Terfenadine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Substitution reactions often involve the replacement of functional groups with other substituents, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-Dehydroxy Terfenadine has several applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its interactions with biological molecules, providing insights into its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antihistamine properties.

    Industry: It is used in the development of new chemical processes and the synthesis of related compounds.

Mechanism of Action

The mechanism of action of 1-Dehydroxy Terfenadine involves its interaction with histamine H1 receptors. By competing with histamine for binding at these receptor sites, it inhibits the histamine-induced responses such as edema, flare, and pruritus. The compound’s effects are mediated through its reversible binding to the H1 receptors, which suppresses the formation of histaminic activity.

Comparison with Similar Compounds

1-Dehydroxy Terfenadine can be compared with other similar compounds such as:

    Terfenadine: The parent compound, known for its antihistamine properties but with significant cardiac side effects.

    Fexofenadine: The active metabolite of terfenadine, which is safer and widely used as an antihistamine.

    Loratadine: Another antihistamine with a similar mechanism of action but different chemical structure.

The uniqueness of this compound lies in its distinct chemical structure, which imparts specific pharmacological properties that differentiate it from its parent compound and other related antihistamines.

Properties

IUPAC Name

[1-[4-(4-tert-butylphenyl)butyl]piperidin-4-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,34H,10-12,21-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJDYWKGTJZJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147158-67-6
Record name (1-(4-(4-(1,1-Dimethylethyl)phenyl)butyl)piperidin-4-yl)diphenylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147158676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)BUTYL)PIPERIDIN-4-YL)DIPHENYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9HD8S272D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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